molecular formula C15H12N6S B2831814 2-[(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile CAS No. 2415526-06-4

2-[(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile

Cat. No. B2831814
CAS RN: 2415526-06-4
M. Wt: 308.36
InChI Key: CTQJZMFVIWDNJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-[(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile” is a derivative of thieno[3,2-d]pyrimidin-4-amine . It has been studied for its inhibitory effects on Mycobacterium tuberculosis bd oxidase . This makes it an attractive target in the context of developing a drug combination targeting energy metabolism .


Synthesis Analysis

The synthesis of thieno[3,2-d]pyrimidines involves cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal . The reaction of these compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene produces the β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .


Molecular Structure Analysis

The molecular structure of “2-[(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile” is derived from thieno[3,2-d]pyrimidin-4-amine . The compound contains a thieno[3,2-d]pyrimidin-4-yl group, an azetidin-3-yl group, and a pyridine-3-carbonitrile group .


Chemical Reactions Analysis

The compound “2-[(1-Thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile” is known to inhibit Cytochrome bd oxidase (Cyt-bd), especially in the context of developing a drug combination targeting energy metabolism .

Mechanism of Action

The compound acts as an inhibitor of Mycobacterium tuberculosis bd oxidase . It has been found to display activity against M. bovis BCG and the M. tuberculosis clinical isolate strain N0145 with ATP IC 50 values from 6 to 54 μM in the presence of Q203 only, as expected from a Cyt-bd inhibitor .

properties

IUPAC Name

2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)amino]pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N6S/c16-6-10-2-1-4-17-14(10)20-11-7-21(8-11)15-13-12(3-5-22-13)18-9-19-15/h1-5,9,11H,7-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTQJZMFVIWDNJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC=NC3=C2SC=C3)NC4=C(C=CC=N4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(1-{Thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)amino]pyridine-3-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.